molecular formula C15H21NO3 B8378291 Ethyl 3-morpholino-2-phenylpropionate

Ethyl 3-morpholino-2-phenylpropionate

Cat. No. B8378291
M. Wt: 263.33 g/mol
InChI Key: TUHYKWXPQUAXFH-UHFFFAOYSA-N
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Patent
US05852006

Procedure details

A mixture of ethyl 3-chloro-2-phenylpropionate (1 g, 4.72 mmol) prepared in the above (1) and morpholine (470 mg, 5.4 mmol) was stirred to cause reaction for 6 hours under heating at 110° C. To the resulting solution, saturated aqueous sodium bicarbonate was added. After the prepared solution was extracted with ethyl ether, the extract was washed with saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate. Subsequently, the solvent was removed by distillation under reduced pressure to obtain a crude product. The product was purified by silica gel column chromatography using acetone/hexane=1/6 to obtain 660 mg of the titled compound as a colorless oil (yield: 53.2%).
Name
ethyl 3-chloro-2-phenylpropionate
Quantity
1 g
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
470 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53.2%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(=O)(O)[O-].[Na+]>>[O:18]1[CH2:19][CH2:20][N:15]([CH2:2][CH:3]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:16][CH2:17]1 |f:2.3|

Inputs

Step One
Name
ethyl 3-chloro-2-phenylpropionate
Quantity
1 g
Type
reactant
Smiles
ClCC(C(=O)OCC)C1=CC=CC=C1
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
470 mg
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
After the prepared solution was extracted with ethyl ether
WASH
Type
WASH
Details
the extract was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CC(C(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: PERCENTYIELD 53.2%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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